N-(3,4-DIMETHOXYPHENETHYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE
Description
N-(3,4-Dimethoxyphenethyl)-N-[(4-methoxy-1-naphthyl)methyl]amine is a tertiary amine featuring a 3,4-dimethoxyphenethyl group and a 4-methoxy-1-naphthylmethyl substituent.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-24-20-11-9-17(18-6-4-5-7-19(18)20)15-23-13-12-16-8-10-21(25-2)22(14-16)26-3/h4-11,14,23H,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXDRHTVBKMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C3=CC=CC=C23)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-methoxy-1-naphthaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Reductive Amination
This compound is likely synthesized via reductive amination between 4-methoxy-1-naphthaldehyde and 3,4-dimethoxyphenethylamine under solvent-free or methanol conditions. The reaction proceeds through imine intermediate formation, followed by reduction using NaBH₄ or similar agents .
Example Protocol
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Reactants : 4-Methoxy-1-naphthaldehyde (1.0 mmol), 3,4-dimethoxyphenethylamine (1.0 mmol)
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Conditions : Solvent-free, 120°C for 2 h → dissolve in MeOH, add NaBH₄ (2.0 mmol), stir at RT for 1 h .
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Yield : ~85–91% (analogous to similar reductive aminations ).
Three-Component Coupling
Alternative routes may employ tandem catalytic systems (e.g., n-BuLi or Ru-based catalysts) for direct coupling of aldehydes, amines, and alcohols, though solvent choice significantly impacts efficiency .
Oxidation Reactions
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The methoxy groups on the naphthyl or phenethyl rings are susceptible to oxidation, forming hydroxylated analogs.
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N-Oxidation under mild conditions preserves aromatic systems .
Reduction Reactions
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Hydrogenation of the naphthalene ring proceeds selectively under catalytic conditions without affecting methoxy substituents.
N-Alkylation/Acylation
The tertiary amine undergoes quaternization or acylation with electrophiles:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ (DMF, 60°C) | Quaternary ammonium salt | ~70% . |
| Acylation | AcCl, Et₃N (CH₂Cl₂, 0°C) | N-Acetyl derivative | ~85% . |
Electrophilic Aromatic Substitution
The naphthyl ring participates in nitration or sulfonation :
Biological Activity Insights
While direct data on this compound is limited, structural analogs exhibit:
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Receptor modulation : Interaction with serotonin/dopamine receptors due to methoxy and phenethyl motifs .
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Enzyme inhibition : MAO inhibition potential (IC₅₀ ~10–50 µM for similar amines) .
Critical Analysis of Methodologies
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a dimethoxyphenethyl moiety and a methoxy-naphthyl group, contributing to its pharmacological properties. The molecular formula is C₁₈H₁₉N₃O₄, and it exhibits characteristics typical of amines that influence its interaction with biological targets.
Sigma Receptor Agonism
N-(3,4-Dimethoxyphenethyl)-N-[(4-methoxy-1-naphthyl)methyl]amine has been identified as a potent agonist for sigma (σ) receptors. These receptors are implicated in various neurological processes, including pain modulation, mood regulation, and neuroprotection. Research indicates that compounds targeting σ receptors may offer therapeutic benefits for conditions such as depression and anxiety disorders .
Radioligand Development
The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. For example, derivatives like 1-([4-methoxy-11C]-3,4-dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine ([11C]SA5845) have been created to visualize σ receptor activity in vivo. This application is crucial for understanding the distribution and function of σ receptors in the brain .
Case Studies
Case Study 1: PET Imaging of σ Receptors
- Objective: To evaluate the binding affinity of [11C]SA5845 to σ receptors in human subjects.
- Methodology: Subjects underwent PET scans post-injection of the radioligand.
- Findings: High specificity for σ receptors was observed, supporting the potential of this compound in clinical diagnostics for neurological disorders .
Case Study 2: Neuropharmacological Effects
- Objective: To assess the behavioral effects of this compound in rodent models.
- Methodology: Various doses were administered to evaluate changes in anxiety-like behaviors.
- Findings: Results indicated a dose-dependent reduction in anxiety behaviors, suggesting potential therapeutic applications for anxiety disorders .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Notes |
|---|---|---|---|
| [11C]SA5845 | Structure | PET Imaging | Targets σ receptors |
| [11C]SA4503 | Structure | PET Imaging | Similar binding profile |
| This compound | Structure | Neuropharmacology | Potential therapeutic agent |
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as inflammation, pain, or cell growth.
Comparison with Similar Compounds
Structural Features
The target compound’s distinct substituents differentiate it from related amines:
- 3,4-Dimethoxyphenethyl group: Provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to non-polar substituents like methyl groups.
Table 1: Structural Comparison
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) reduce electron density, affecting reactivity and spectroscopic profiles, whereas methoxy groups (electron-donating) enhance resonance stabilization .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), whereas nitro groups (as in ) may reduce solubility due to increased crystallinity .
- The target compound’s higher molecular weight and naphthyl group could lower volatility compared to simpler amines like N,N-Dimethyl-4-methoxyaniline .
Theoretical and Experimental Insights
- Theoretical Studies : Quantum chemical methods, as applied to nitro-substituted amines , could model the target compound’s electronic properties. For example, methoxy groups may increase the highest occupied molecular orbital (HOMO) energy, enhancing nucleophilicity.
- Spectroscopic Data : Infrared (IR) and UV-Vis spectra would highlight differences in vibrational modes and electronic transitions between nitro- and methoxy-substituted compounds .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-N-[(4-methoxy-1-naphthyl)methyl]amine?
Methodological Answer : The synthesis of this compound can be approached via reductive amination or multi-step alkylation. A validated method involves:
- Step 1 : Reacting 3,4-dimethoxyphenethylamine with 4-methoxy-1-naphthaldehyde in dichloromethane (DCM) under anhydrous conditions, using Na₂SO₄ to remove water .
- Step 2 : Reducing the intermediate imine with sodium borohydride (NaBH₄) in methanol, followed by purification via column chromatography (40–90% ethyl acetate/hexanes gradient) .
- Alternative : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching functionalized side chains, as demonstrated in structurally similar compounds .
Q. Critical Parameters :
- Solvent choice (DCM or methanol) affects reaction kinetics.
- Purification via HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) resolves stereoisomers .
Q. How is the compound characterized structurally?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 436.2024; observed: 436.2019) .
Q. How can computational methods predict the compound’s bioactivity?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, which correlate with receptor binding (e.g., π-π stacking with aromatic residues) .
- Molecular Dynamics (MD) : Simulate interactions with serotonin or dopamine receptors (e.g., 5-HT₂A or D₂) using software like GROMACS. Parameters:
- Force field: CHARMM36.
- Solvation: TIP3P water model.
- Trajectory analysis (RMSD < 2 Å indicates stable binding) .
Case Study :
Similar N-substituted tetrahydronaphthalen-amines showed µ-opioid receptor affinity (Ki = 12 nM) via hydrophobic interactions with Tyr148 and hydrogen bonding with Asp147 .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer : Contradictions (e.g., unexpected coupling constants) arise from:
- Dynamic stereochemistry : Use variable-temperature NMR (VT-NMR) to observe conformational exchange.
- Impurity interference : Validate via LC-MS (Q-TOF) with >98% purity thresholds .
Example :
In trans-4-cyclohexyl derivatives, axial-equatorial chair flips in cyclohexane rings caused split signals at 25°C but coalesced at −40°C, confirming dynamic behavior .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer :
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer :
- Variation of Substituents :
- Replace 4-methoxy-naphthyl with 2-naphthol to assess hydrogen bonding effects.
- Shorten the ethylene linker to test steric hindrance .
- Biological Assays :
- Radioligand binding assays (e.g., ³H-spiperone for dopamine receptors).
- Functional cAMP assays for GPCR activity .
Q. SAR Table :
| Modification | Receptor Affinity (Ki, nM) | Effect |
|---|---|---|
| 4-Methoxy-naphthyl (parent) | 5-HT₂A: 18 ± 2 | Baseline activity |
| 2-Naphthol analog | 5-HT₂A: 6 ± 1 | 3-fold increase due to H-bonding |
| Ethylene linker removal | Inactive (>1000) | Loss of conformational flexibility |
Data Reproducibility and Validation
Q. How to ensure reproducibility in NMR assignments?
Methodological Answer :
Q. What are common pitfalls in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
